molecular formula C20H13Cl3N6O B10939867 3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether

3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether

Cat. No.: B10939867
M. Wt: 459.7 g/mol
InChI Key: BZKYKYRDWAJEIZ-UHFFFAOYSA-N
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Description

3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether is a complex organic compound featuring a unique combination of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine and trichlorophenyl ether moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether typically involves multi-step organic reactions. One common route includes the oxidative cyclization of appropriate precursors using reagents such as FeCl3 . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents for hydrogenation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C20H13Cl3N6O

Molecular Weight

459.7 g/mol

IUPAC Name

10-methyl-4-[3-[(2,4,6-trichlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H13Cl3N6O/c1-28-19-14(8-25-28)20-26-18(27-29(20)10-24-19)12-4-2-3-11(5-12)9-30-17-15(22)6-13(21)7-16(17)23/h2-8,10H,9H2,1H3

InChI Key

BZKYKYRDWAJEIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=C(C=C(C=C5Cl)Cl)Cl

Origin of Product

United States

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